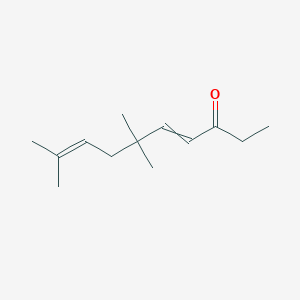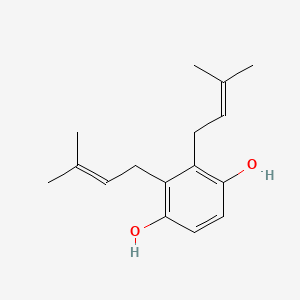
6,6,9-Trimethyldeca-4,8-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6,9-Trimethyldeca-4,8-dien-3-one is an organic compound with the molecular formula C13H22O It is a ketone with a unique structure characterized by two double bonds and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9-Trimethyldeca-4,8-dien-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by dehydration to form the desired dienone structure. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the compound in its pure form.
化学反应分析
Types of Reactions
6,6,9-Trimethyldeca-4,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6,6,9-Trimethyldeca-4,8-dien-3-ol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols, specifically 6,6,9-Trimethyldeca-4,8-dien-3-ol.
Substitution: Various halogenated or otherwise substituted derivatives.
科学研究应用
6,6,9-Trimethyldeca-4,8-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique aroma profile.
作用机制
The mechanism of action of 6,6,9-Trimethyldeca-4,8-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
相似化合物的比较
Similar Compounds
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
- (4E,6R)-5-hydroxy-4,6,9-trimethyldeca-4,8-dien-3-one
Uniqueness
6,6,9-Trimethyldeca-4,8-dien-3-one is unique due to its specific structure, which includes two double bonds and three methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized uses in research and industry.
属性
CAS 编号 |
152481-68-0 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
6,6,9-trimethyldeca-4,8-dien-3-one |
InChI |
InChI=1S/C13H22O/c1-6-12(14)8-10-13(4,5)9-7-11(2)3/h7-8,10H,6,9H2,1-5H3 |
InChI 键 |
KFMVOFVMWDHDPV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C=CC(C)(C)CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)




![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)



![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)




